![molecular formula C9H8ClN3O B1425825 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine CAS No. 660416-42-2](/img/structure/B1425825.png)
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring . The chloromethyl group attached to the oxadiazole ring suggests that it may be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 1,2,4-oxadiazole ring with a chloromethyl group attached at the 3-position and a 5-methylpyridine group attached at the 5-position .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloromethyl group could potentially increase its reactivity .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities, making them subjects of extensive research for therapeutic applications. These compounds are known for their binding efficiency with various enzymes and receptors in biological systems, eliciting anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral activities, among others. Their structural feature allows for effective interactions through numerous weak bonds, contributing to their therapeutic potential. Research highlights the development of 1,3,4-oxadiazole-based compounds for the treatment of diverse ailments, demonstrating their significant value in medicinal chemistry (Verma et al., 2019).
Pharmacological Significance
The pharmacological significance of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives extends beyond traditional therapeutic areas. These compounds are studied for their hydrogen bond interactions with biomacromolecules, enhancing their pharmacokinetic properties and pharmacological activity. Recent research underscores the diverse biological activities of oxadiazole derivatives, including their role in treating diabetes, cancer, and microbial infections. This highlights the ongoing innovation in the synthesis and application of oxadiazole derivatives in pharmacology (Wang et al., 2022).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds are also pivotal in the development of chemosensors, particularly for metal-ion detection. The synthetic strategies for these derivatives enable the creation of molecules with high photoluminescent quantum yield and excellent thermal and chemical stability. These properties are leveraged in designing sensors for metal ions, utilizing 1,3,4-oxadiazoles as starting points for creating fluorescent frameworks with potential coordination sites. This application underscores the versatility of 1,3,4-oxadiazole derivatives beyond pharmaceuticals, extending to material science and analytical chemistry (Sharma et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(5-methylpyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-7(5-11-4-6)9-12-8(3-10)13-14-9/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXFIZHCCUCXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(E)-2-(dimethylamino)vinyl]pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1425744.png)
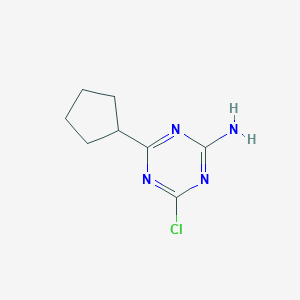
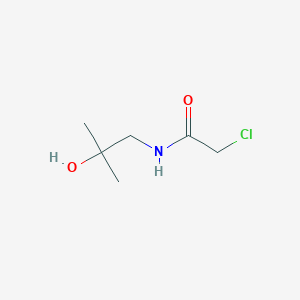
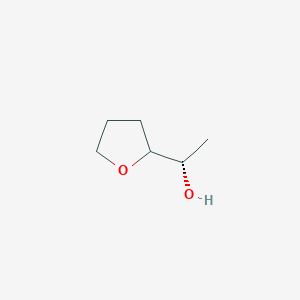
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
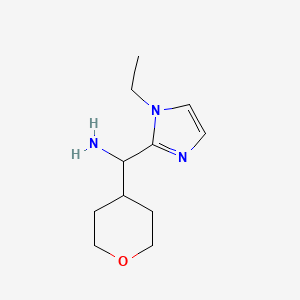
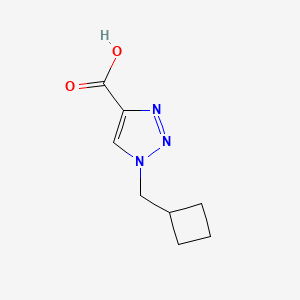
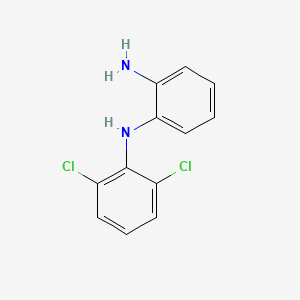
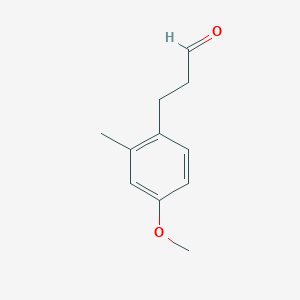
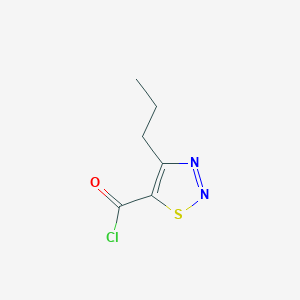
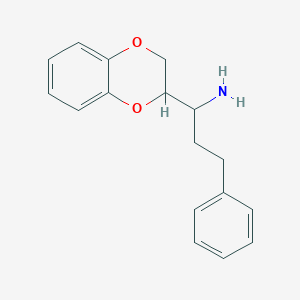
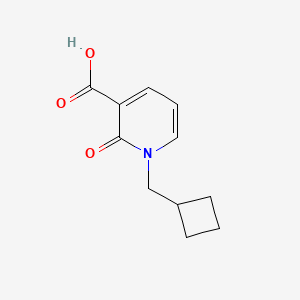

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)